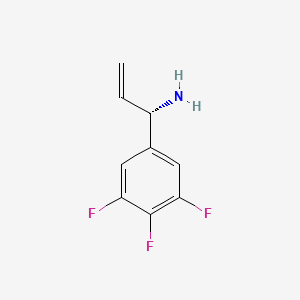
(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine is an organic compound characterized by the presence of a trifluorophenyl group attached to a prop-2-enylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4,5-trifluorobenzaldehyde and an appropriate amine.
Reaction Conditions: The reaction conditions often involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluorophenyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or carboxylic acids, while substitution could result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on biological systems.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(3,4,5-Trifluorophenyl)prop-2-enylamine: can be compared with other trifluorophenyl derivatives or prop-2-enylamine compounds.
Unique Features: The presence of the trifluorophenyl group imparts unique electronic and steric properties, which can influence the compound’s reactivity and interactions.
List of Similar Compounds
- 3,4,5-Trifluorophenylamine
- (1S)-1-Phenylprop-2-enylamine
- 3,4,5-Trifluorobenzaldehyde
Conclusion
This compound is a compound with diverse potential applications in various fields. Its unique structure and reactivity make it an interesting subject for further research and development.
Eigenschaften
Molekularformel |
C9H8F3N |
|---|---|
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
(1S)-1-(3,4,5-trifluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H8F3N/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h2-4,8H,1,13H2/t8-/m0/s1 |
InChI-Schlüssel |
ICYVZUYKODEAKT-QMMMGPOBSA-N |
Isomerische SMILES |
C=C[C@@H](C1=CC(=C(C(=C1)F)F)F)N |
Kanonische SMILES |
C=CC(C1=CC(=C(C(=C1)F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


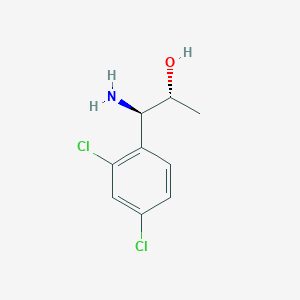
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)
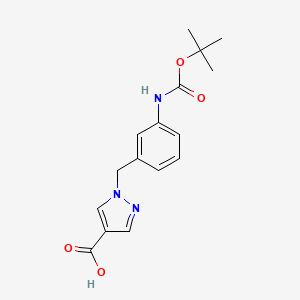


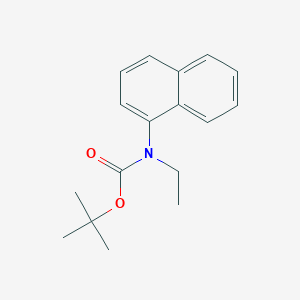
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enylamine](/img/structure/B13052314.png)


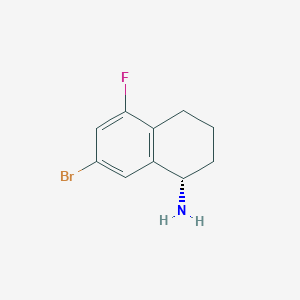
![[2-Imino-2-(1,3-thiazol-2-yl)ethyl] 4-chlorobenzoate](/img/structure/B13052362.png)


